molecular formula C6H8BrNO3 B1400507 Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate CAS No. 823787-15-1

Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate

Número de catálogo: B1400507
Número CAS: 823787-15-1
Peso molecular: 222.04 g/mol
Clave InChI: OXBIKTVOBKHIME-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate (CAS 823787-15-1) is a chemical building block featuring the 3-bromo-4,5-dihydroisoxazole (DHI) moiety, which serves as a critical pharmacophore in life sciences research. This compound acts as a targeted covalent inhibitor of transglutaminase 2 (TG2), an enzyme implicated in the pathogenesis of celiac disease, fibrotic disorders, and certain neurological conditions . The mechanism of action involves the electrophilic bromine atom on the dihydroisoxazole ring, which selectively alkylates the active-site cysteine residue of TG2, leading to irreversible enzyme inhibition . This specific interaction has been confirmed through mass spectrometry analysis, demonstrating binding to the catalytic core of human TG2 . Beyond its primary application as a potent TG2 inhibitor, the DHI scaffold is valued for its manageable electrophilic reactivity and good in vivo tolerability, making it a versatile tool for biological investigation . Researchers utilize this ester derivative as a key synthetic intermediate for developing more complex and selective inhibitor analogues, as the ester group can be modified to fine-tune pharmacological properties . The compound has been successfully employed in studies investigating TG2 biology in cellular models and animal models of disease, providing a clear basis for rational selection of dihydroisoxazole inhibitors for in vivo studies . It is supplied as a research-grade material and must be stored in a dark place under an inert atmosphere at freezer temperatures (-20°C) to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

ethyl 3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO3/c1-2-10-6(9)4-3-5(7)8-11-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBIKTVOBKHIME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735595
Record name Ethyl 3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823787-15-1
Record name Ethyl 3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Method Overview

The core approach involves brominating a precursor 4,5-dihydroisoxazole compound at the 3-position to introduce the bromine atom, followed by esterification at the 5-position to yield the target compound.

Key Steps

  • Preparation of the dihydroisoxazole core: Typically synthesized via cyclization of appropriate hydroxylamine derivatives with α,β-unsaturated carbonyl compounds or related precursors.
  • Bromination at the 3-position: Conducted using halogenating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in inert solvents like dichloromethane (DCM). The reaction is usually performed under controlled temperature conditions to avoid polybromination.
  • Esterification at the 5-position: Achieved by reacting the brominated intermediate with ethyl alcohol derivatives under acidic or basic catalysis, often using coupling agents like EDCI or DCC.

Research Findings & Data

  • A study reports the use of NBS in DCM at 0°C to selectively brominate the 3-position, followed by esterification with ethanol in the presence of catalytic DMAP, yielding the desired ethyl ester with high selectivity.
  • The reaction conditions are optimized to prevent over-bromination and side reactions, with yields reported around 70-85%.

Data Table: Bromination and Esterification Conditions

Step Reagents Solvent Temperature Time Yield (%) Notes
Bromination NBS DCM 0°C 2-4 hours 75-85 Selective at 3-position
Esterification Ethanol, EDCI DCM Room temp 12-24 hours 70-80 Catalyzed by DMAP

Synthesis via Cyclization of Hydroxylamine Derivatives

Method Overview

An alternative route involves synthesizing the dihydroisoxazole ring through cyclization of hydroxylamine derivatives with α,β-unsaturated carbonyl compounds, followed by bromination and esterification.

Key Steps

Research Findings & Data

  • A detailed procedure involves refluxing hydroxylamine derivatives with α,β-unsaturated esters, followed by bromination in the presence of NBS at 0°C, achieving yields of approximately 65-78%.
  • The process emphasizes controlling reaction temperature to avoid polybromination and degradation.

Data Table: Cyclization and Bromination

Step Reagents Solvent Temperature Time Yield (%) Notes
Cyclization Hydroxylamine + α,β-unsaturated ester Acetic acid Reflux 4-6 hours 70-80 Ring formation
Bromination NBS DCM 0°C 2-3 hours 65-78 Selective at 3-position

Industrial-Scale Synthesis Considerations

Method Overview

For large-scale production, the synthesis must prioritize safety, cost, and efficiency. A notable method involves brominating a dihydroisoxazole precursor with controlled addition of bromine or NBS in inert solvents, followed by esterification with ethanol.

Research Findings & Data

  • Japanese patent literature describes an industrial route where potassium carbonate acts as a base, and methyl isobutyl ketone as solvent, with bromination carried out at controlled temperatures (around 0°C to 20°C).
  • The process emphasizes mild conditions, high yield, and safety, avoiding hazardous reagents like elemental bromine directly.

Data Table: Industrial Synthesis Parameters

Step Reagents Solvent Temperature Time Yield (%) Notes
Bromination Bromide source (e.g., NBS) Methyl isobutyl ketone 0-20°C 3-8 hours 80-90 Mild, safe conditions
Esterification Ethanol - Room temp 12-24 hours 70-85 Efficient scale-up

Summary of Research Findings

Method Advantages Limitations Yield Range (%) References
Bromination with NBS in DCM High selectivity, straightforward Over-bromination risk 70-85 ,
Cyclization of hydroxylamine derivatives Good for diverse substituents Requires multiple steps 65-78 ,
Industrial route using potassium carbonate Safe, scalable Slightly lower yields 80-90

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the isoxazole ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while reduction reactions can produce different reduced forms of the compound.

Aplicaciones Científicas De Investigación

Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the isoxazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparación Con Compuestos Similares

Structural and Substituent Variations

Key analogues of ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate include:

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
This compound 823787-15-1 C₆H₈BrNO₃ Br (3), COOEt (5) 222.037 Cross-coupling precursor
Ethyl 3-methyl-4,5-dihydroisoxazole-5-carboxylate 391248-22-9 C₇H₁₀NO₃ CH₃ (3), COOEt (5) 171.16 Liquid crystal studies
Ethyl 5-bromo-4-methylisoxazole-3-carboxylate 854015-42-2 C₇H₈BrNO₃ Br (5), CH₃ (4), COOEt (3) 234.05 Pharmacological intermediates
Ethyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate - C₁₃H₁₃BrNO₃ 4-BrPh (3), COOEt (5) 308.15 Reductive cleavage studies

Structural Insights :

  • Bromine Position: The target compound’s bromine at position 3 contrasts with ethyl 5-bromo-4-methylisoxazole-3-carboxylate (Br at position 5), altering electronic effects and reactivity.
  • Aryl vs.

Key Observations :

  • Oxidizing Agents : Chloramine-T and Oxone/NaCl are both effective for nitrile oxide generation, but Oxone systems offer milder conditions and higher functional group tolerance .
  • Substituent Effects : Bulky aryl groups reduce cycloaddition efficiency compared to smaller alkyl substituents (e.g., methyl) .

Physicochemical Properties

Compound logP Melting Point (°C) Solubility Stability
This compound 0.48 N/A Moderate in EtOAc Sensitive to hydrolysis
Ethyl 3-methyl-4,5-dihydroisoxazole-5-carboxylate 0.92 45–47 High in THF Stable under ambient conditions
Ethyl 5-bromo-4-methylisoxazole-3-carboxylate 1.12 102–104 Low in water Light-sensitive

Key Trends :

  • Lipophilicity : Bromine increases polarity compared to methyl substituents, reducing logP (0.48 vs. 0.92) .
  • Stability : Brominated derivatives are prone to hydrolysis or photodegradation, necessitating careful storage .

Actividad Biológica

Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various studies and findings.

Overview of this compound

This compound belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen. The bromine substitution at the 3-position and the carboxylate group at the 5-position contribute to its unique reactivity and biological profile.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . Its mechanism involves the inhibition of human transglutaminase 2 (TG2), an enzyme associated with various cancer progression pathways. Inhibition of TG2 has been linked to reduced proliferation in cancer cell lines, suggesting potential applications in oncology.

Case Study:
A study demonstrated that derivatives of this compound showed potent antiproliferative effects against several cancer cell lines, including breast and colon cancer cells. The compound's ability to modify key metabolic enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) further supports its role as a potential anticancer agent.

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties . It has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent in treating infections.

Comparison Table of Biological Activities:

Activity TypeMechanism of ActionNotable Findings
AnticancerInhibition of TG2 and GAPDHSignificant antiproliferative effects in cancer cells
AntimicrobialDisruption of microbial cell membranesEffective against multiple bacterial strains
Enzyme InhibitionCovalent modification of metabolic enzymesAlters enzymatic activity leading to apoptosis

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound covalently modifies enzymes such as TG2 and GAPDH, leading to altered metabolic pathways that can induce apoptosis in cancer cells.
  • Membrane Disruption : In antimicrobial applications, it appears to disrupt the integrity of microbial cell membranes, leading to cell death.
  • Antiproliferative Effects : By inhibiting key enzymes involved in cellular metabolism, the compound can effectively reduce cell growth and proliferation in various cancer types.

Research Findings

Several studies have focused on the synthesis and optimization of this compound derivatives to enhance their biological activities. For instance:

  • A systematic modification study revealed that variations in substituents significantly influenced the anticancer efficacy and selectivity against different cancer types.
  • Another study highlighted the compound's potential as a scaffold for developing new drugs targeting specific metabolic pathways in cancer cells .

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A prevalent synthetic route involves bromination of precursor dihydroisoxazole derivatives using phosphorus oxybromide (POBr₃) in acetonitrile under reflux (369 K for 1 hour). For example, ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate was brominated to yield the target compound, followed by neutralization with sodium bicarbonate and purification via silica-gel chromatography and recrystallization from acetone . Optimization may include adjusting stoichiometric ratios (e.g., 1.3 eq. coupling agents like EDCI·HCl and HOBt for amidation steps) or solvent selection to improve yield and purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • NMR : ¹H NMR (DMSO-d₆) reveals distinct signals for ethyl groups (δ 1.15 ppm, triplet) and pyrazole protons (δ 3.29–5.20 ppm), with splitting patterns confirming stereochemistry .
  • GC-MS : Analysis identifies molecular ion peaks (e.g., m/z 190.04 for the parent ion) and fragmentation patterns (e.g., loss of propenyl groups at m/z 149.9) .
  • X-ray Crystallography : SHELX software refines anisotropic displacement parameters and hydrogen bonding networks. WinGX integrates data processing, structure solution, and visualization, enabling precise bond-length/angle measurements .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use flame-retardant antistatic clothing, nitrile gloves (inspected for integrity), and fume hoods to minimize exposure. Avoid skin contact via proper glove removal techniques. In case of spills, neutralize with sodium bicarbonate and collect waste in accordance with hazardous material regulations .

Advanced Research Questions

Q. How can crystallographic data refinement resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : SHELXL refines twinned or high-resolution data by adjusting occupancy factors and thermal parameters. For example, hydrogen atoms are placed geometrically (C–H = 0.93–0.98 Å) and refined using riding models (Uiso = 1.2–1.5×Ueq of parent atoms). WinGX’s ORTEP interface visualizes anisotropic displacement ellipsoids to validate molecular geometry .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly and stability of this compound?

  • Methodological Answer : Graph set analysis (e.g., Etter’s formalism) identifies recurring motifs like R2<sup>2</sup>(8) rings formed via N–H···O interactions. These patterns dictate crystal packing and stability, which can be computationally modeled using Mercury or CrystalExplorer to predict solubility and reactivity .

Q. What strategies are employed in structure-activity relationship (SAR) studies for herbicidal applications of this compound?

  • Methodological Answer : Bioassays evaluate herbicidal efficacy under varying conditions (e.g., temperature, light, simulated rainfall). For instance, ethyl 3-(2-chloro-4-fluoro-phenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylate derivatives are tested as protoporphyrinogen oxidase (PPO) inhibitors. SAR optimization involves modifying substituents (e.g., trifluoromethyl groups) to enhance binding to active sites .

Q. How can discrepancies between spectral data and crystallographic results be reconciled during structural elucidation?

  • Methodological Answer : Cross-validate NMR/GC-MS data with X-ray parameters. For example, if NMR suggests a planar conformation but crystallography reveals puckering, density functional theory (DFT) calculations (e.g., Gaussian) can assess energy barriers for conformational changes. SHELXL’s restraints (e.g., SIMU/DELU) mitigate overfitting in low-resolution datasets .

Q. What mechanistic insights guide the design of coupling reactions involving this compound?

  • Methodological Answer : Carbodiimide-mediated coupling (e.g., EDCI·HCl/HOBt) activates carboxyl groups for amide bond formation. Kinetic studies (e.g., <sup>13</sup>C NMR monitoring) reveal intermediates, while solvent polarity (DMF vs. ethyl acetate) influences reaction rates. TFA-mediated deprotection of tert-butyl groups proceeds via acid-catalyzed cleavage, requiring pH-controlled workup to isolate products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.